molecular formula C16H19BrN2O2S B6566362 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1021228-51-2

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

Cat. No. B6566362
CAS RN: 1021228-51-2
M. Wt: 383.3 g/mol
InChI Key: XBUPOVYCXYXCJQ-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide, also known as 2-Bromo-N-methylbutanamide, is a synthetic compound that has been studied for its potential therapeutic applications. The compound has been studied for its ability to act as a molecular scaffold for the development of novel pharmaceuticals and as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamidethylbutanamide has been studied for its potential therapeutic applications. It has been found to act as a molecular scaffold for the development of novel pharmaceuticals with improved pharmacological properties. The compound has also been studied for its potential to act as a therapeutic agent for a variety of diseases, including cancer, inflammation, and Alzheimer’s disease. In addition, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamidethylbutanamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. The inhibition of this enzyme is thought to lead to an increase in acetylcholine levels, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamidethylbutanamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This inhibition is thought to lead to an increase in acetylcholine levels, which can have therapeutic effects in certain diseases. In addition, the compound has been found to act as an anti-inflammatory agent in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamidethylbutanamide in laboratory experiments include its ease of synthesis, its low cost, and its availability. The compound can be synthesized using relatively simple methods and is readily available from chemical suppliers. The compound is also relatively inexpensive, making it an attractive option for laboratory experiments. The main limitation of using 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamidethylbutanamide in laboratory experiments is its lack of specificity. The compound has the potential to interact with other compounds in the system, which can lead to unintended results.

Future Directions

The potential applications of 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamidethylbutanamide are still being explored. Some potential future directions include further investigation into the compound’s mechanism of action, its potential to act as an inhibitor of acetylcholinesterase, and its potential to act as an anti-inflammatory agent. In addition, the compound could be studied for its potential to act as a molecular scaffold for the development of novel pharmaceuticals with improved pharmacological properties. Finally, the compound could be studied for its potential to act as a therapeutic agent for a variety of diseases, including cancer, inflammation, and Alzheimer’s disease.

Synthesis Methods

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamidethylbutanamide can be synthesized from the reaction of 4-bromophenyl-1,3-oxazol-2-yl sulfanyl (BOS) and N-methylbutanamide (NMB). The reaction proceeds via a nucleophilic substitution mechanism, with the BOS acting as the nucleophile and the NMB acting as the electrophile. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and can be carried out in an aqueous or organic solvent. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2S/c1-11(2)7-8-18-15(20)10-22-16-19-9-14(21-16)12-3-5-13(17)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUPOVYCXYXCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

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